molecular formula C15H11NO B075522 2-Phenylquinolin-4-ol CAS No. 1144-20-3

2-Phenylquinolin-4-ol

Cat. No.: B075522
CAS No.: 1144-20-3
M. Wt: 221.25 g/mol
InChI Key: JGABMVVOXLQCKZ-UHFFFAOYSA-N
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Description

2-Phenylquinolin-4-ol is an organic compound that belongs to the family of quinoline derivatives. It has the molecular formula C15H11NO and a molecular weight of 221.25 g/mol. This compound is characterized by a quinoline core structure with a phenyl group attached at the second position and a hydroxyl group at the fourth position. Quinoline derivatives, including this compound, are known for their diverse biological activities and applications in various fields.

Scientific Research Applications

2-Phenylquinolin-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its diverse pharmacological activities.

    Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinolin-4-ol can be achieved through several methods. One common approach involves the reaction of ethyl benzoylacetate with ammonium hydroxide, followed by refluxing in water and extraction with dichloromethane. The resulting amide is then reacted with aniline in the presence of polyphosphoric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The phenyl and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar core structure but without the phenyl and hydroxyl groups.

    2-Phenylquinoline: Lacks the hydroxyl group at the fourth position.

    4-Hydroxyquinoline: Lacks the phenyl group at the second position.

Uniqueness: 2-Phenylquinolin-4-ol is unique due to the presence of both the phenyl and hydroxyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGABMVVOXLQCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163869
Record name 2-Phenyl-4-oxohydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14802-18-7, 1144-20-3
Record name 2-Phenyl-4-oxohydroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014802187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1144-20-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28866
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenyl-4-oxohydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylquinolin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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